5-Chloroisoquinoline-1-carboxamide
Description
5-Chloroisoquinoline-1-carboxamide is a heterocyclic aromatic compound derived from the isoquinoline backbone. Its structure features a chlorine atom at the 5-position and a carboxamide (-CONH₂) group at the 1-position (Figure 1). Isoquinoline derivatives are widely explored in medicinal chemistry for their anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7-6(8)4-5-13-9(7)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
FYRRGILFRUSOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)N)C(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroisoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-chloroisoquinoline with an appropriate amide-forming reagent. For instance, the reaction of 5-chloroisoquinoline with an acid chloride or anhydride in the presence of a base can yield the desired carboxamide .
Industrial Production Methods
Industrial production of 5-Chloroisoquinoline-1-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the carboxamide group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
Scientific Research Applications
5-Chloroisoquinoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloroisoquinoline-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain protein kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| Functional Groups | Chlorine (C-5), Carboxamide (C-1) |
| Bioactivity | Enzyme inhibition, anticancer |
Comparison with Similar Compounds
Structural Analogues: Functional Group Variations
A. 5-Chloroisoquinoline-1-carboxylic acid
- Structure : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) at C-1.
- Impact: The carboxylic acid group increases polarity and hydrogen-bond donor capacity, enhancing solubility but reducing passive membrane permeability compared to the carboxamide. In enzyme inhibition assays, carboxylic acid derivatives often exhibit stronger ionic interactions but shorter half-lives due to metabolic conjugation (e.g., glucuronidation) .
B. 5-Aminoisoquinoline-1-carboxamide
- Structure: Substitutes chlorine with an amino (-NH₂) group at C-3.
- Impact: The amino group introduces basicity, altering pharmacokinetics (e.g., increased solubility at physiological pH) and enabling π-π stacking interactions. However, it reduces metabolic stability due to susceptibility to oxidation .
C. 5,7-Dichloroisoquinoline-1-carboxylic acid
- Structure : Adds a second chlorine at C-5.
- Impact: Dual chlorine atoms enhance lipophilicity (logP +0.8 vs. monochloro) and steric bulk, improving target binding affinity but increasing hepatotoxicity risks in preclinical models .
Substituent Positional Isomers
A. 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid
- Structure : Chlorine at C-6, fluorine at C-4.
- Impact : Fluorine’s electronegativity increases metabolic stability (resistance to CYP450 oxidation) but reduces potency in kinase inhibition assays compared to 5-chloro derivatives (IC₅₀: 1.2 μM vs. 0.8 μM) .
B. 7-Chloro-5-fluoroisoquinoline-1-carboxylic acid
- Structure : Chlorine at C-7, fluorine at C-5.
- Impact : This configuration disrupts π-stacking in enzyme active sites, reducing inhibitory activity by ~40% compared to 5-chloro analogues .
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | IC₅₀ (Enzyme X) |
|---|---|---|---|---|
| 5-Chloroisoquinoline-1-carboxamide | 2.1 | 0.45 | 3.8 | 0.8 μM |
| 5-Chloroisoquinoline-1-carboxylic acid | 1.7 | 1.20 | 1.2 | 1.5 μM |
| 5-Aminoisoquinoline-1-carboxamide | 1.3 | 2.10 | 2.5 | 2.3 μM |
| 6-Chloro-5-fluoroisoquinoline-1-carboxylic acid | 2.4 | 0.30 | 5.6 | 1.2 μM |
- Key Trends :
- Carboxamide derivatives generally exhibit balanced logP and solubility, making them favorable for oral bioavailability.
- Chlorine at C-5 optimizes enzyme inhibition (lower IC₅₀) compared to positional isomers.
- Fluorine substitution enhances metabolic stability but may reduce target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
